Product packaging for Psma I&T(Cat. No.:)

Psma I&T

Número de catálogo: B10855450
Peso molecular: 1498.4 g/mol
Clave InChI: HPLNQICCRXHOIA-IEHTVPKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

The Prostate-Specific Membrane Antigen (PSMA) as a Molecular Target in Oncology

Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells, including primary tumors and metastases. snmjournals.orgaacrjournals.orgnih.govhealthbooktimes.org This high level of expression on malignant cells, coupled with limited expression in most benign tissues, positions PSMA as an attractive target for both imaging and therapeutic interventions. snmjournals.orgnih.govhealthbooktimes.orgnih.gov PSMA's structure includes an extensive extracellular domain that can be targeted by specific ligands, and it possesses a motif that facilitates internalization of bound agents, leading to their concentration within tumor cells. snmjournals.orgnih.gov While primarily known for its role in prostate cancer, PSMA is also found in the proximal tubule cells of the kidney and in salivary glands, which is a consideration for targeted therapies. healthbooktimes.orgnih.govthno.org The dysregulation of the folate metabolic pathway in prostate cancer has been shown to correlate with a shorter time to biochemical recurrence, and PSMA's enzymatic function of releasing free glutamate (B1630785) from its ligands is implicated in activating pathways associated with prostate cancer growth. healthbooktimes.org

Conceptual Basis of Theranostic Agents in Preclinical Research

Theranostics represents an integrated approach in personalized medicine that combines diagnostic imaging and targeted therapy within a single platform. crownbio.comfrontiersin.orgmdpi.com This concept allows for the visualization of disease and the simultaneous delivery of treatment, enabling real-time monitoring of treatment response and facilitating tailored therapeutic regimens. crownbio.comfrontiersin.org In preclinical research, the development of theranostic agents involves the synthesis of molecular conjugates that typically consist of a targeting ligand, a linker, and a therapeutic payload, which can be a radionuclide or a drug agent. frontiersin.orgsnmjournals.org The targeting ligand ensures specific delivery to disease sites, while the therapeutic payload exerts the desired effect. snmjournals.org Preclinical models are crucial for evaluating the efficacy and biodistribution of these agents in clinically relevant settings before their translation to clinical trials. crownbio.comfrontiersin.orgsnmjournals.org Radiopharmaceuticals are a key component of theranostics in oncology, utilizing radioisotopes for both imaging (e.g., ⁶⁸Ga, ¹⁸F) and therapy (e.g., ¹⁷⁷Lu, ²²⁵Ac). crownbio.commdpi.comsnmjournals.org The ability of theranostic agents to selectively target cancer cells while minimizing exposure to healthy tissues is a significant advantage over conventional approaches. crownbio.comfrontiersin.org

Overview of PSMA I&T Development within the PSMA Ligand Landscape

PSMA I&T is a small molecule PSMA-targeted inhibitor that has been developed within the broader landscape of PSMA ligands for both diagnostic and therapeutic applications. nih.govthno.orgnih.gov It is a chemical precursor that can be labeled with various radioisotopes, such as ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, and ²²⁵Ac, enabling its use in both imaging (e.g., PET or SPECT) and targeted radionuclide therapy. nih.govisotope-cmr.comsci-att.com PSMA I&T contains a DOTAGA chelator and features a 3-iodo-D-tyrosine in its linker, structural elements that have been shown to favorably influence the binding properties of urea-based small-molecule PSMA inhibitors. thno.org

The development of PSMA I&T is part of a significant effort to create PSMA-targeted agents with improved characteristics for prostate cancer management. snmjournals.orgthno.orgresearchgate.net Compared to other PSMA ligands like PSMA-617, PSMA I&T has a similar molecular structure and an identical PSMA-binding motif, but differences in the construct lead to variations in properties such as lipophilicity and the presence of an additional iodine atom that allows for dual binding. urotoday.com Preclinical studies comparing ¹⁷⁷Lu-PSMA I&T with other agents like ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-rhPSMA-7.3 have provided insights into its biodistribution and efficacy. snmjournals.orgsnmjournals.orgnih.gov

Detailed Research Findings

Preclinical evaluations have investigated the binding affinity, biodistribution, and therapeutic potential of PSMA I&T, often in comparison to other prominent PSMA ligands.

In vitro studies have demonstrated that radiolabeled PSMA I&T exhibits high specificity to PSMA-expressing prostate cancer cells and xenografts. thno.org Binding experiments using ¹¹¹In-PSMA I&T on LNCaP and LS174T-PSMA cells revealed equilibrium binding constants (Kd) in the nanomolar range, indicating high affinity binding. thno.org Autoradiography on frozen xenograft tumors and kidney sections further confirmed the specific binding of ¹¹¹In-PSMA I&T to PSMA-expressing tissues. thno.org

Comparative preclinical biodistribution studies in prostate cancer xenograft models have shown that ¹⁷⁷Lu-PSMA I&T has comparable tumor uptake to ¹⁷⁷Lu-PSMA-617 at various time points. nih.gov However, a notable finding in these studies was the significantly higher renal uptake observed with ¹⁷⁷Lu-PSMA I&T compared to ¹⁷⁷Lu-PSMA-617, resulting in a less favorable tumor-to-kidney ratio for PSMA I&T. nih.gov Another preclinical study comparing ¹⁷⁷Lu-PSMA I&T with ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 indicated that while biodistribution and clearance kinetics were broadly similar, ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 showed higher tumor uptake and better therapeutic efficacy in those specific xenograft models. snmjournals.orgsnmjournals.org

Research exploring combination therapies has also involved PSMA I&T. Preclinical studies investigating the combined targeting of PSMA with an alpha-radiolabeled antibody (²²⁵Ac-J591) and a beta-radiolabeled small molecule ligand (¹⁷⁷Lu-PSMA I&T) in cell lines and xenograft models demonstrated synergistic effects, with greater tumor radioactivity uptake in the combination group compared to individual agents. aacrjournals.org Intracellular tracking studies suggested that the antibody component might enhance the retention of the small molecule ligand within tumor cells. aacrjournals.org

While preclinical data provide valuable insights, it is important to note that findings can sometimes differ from clinical observations. For instance, a pretherapeutic comparative dosimetry study in a small patient cohort showed a higher mean absorbed dose to tumor lesions with ¹⁷⁷Lu-rhPSMA-7.3 compared to ¹⁷⁷Lu-PSMA I&T, consistent with preclinical findings, but also indicated higher mean absorbed doses to healthy organs like kidneys and bone marrow with ¹⁷⁷Lu-rhPSMA-7.3, which was contradictory to the animal studies. snmjournals.org

The chemical structure of PSMA I&T is characterized by the presence of a DOTAGA chelator conjugated to a peptide sequence containing a 3-iodo-D-tyrosine. nih.govnih.govthno.org The molecular formula is C₆₃H₉₂IN₁₁O₂₃, and its molecular weight is approximately 1498.4 g/mol . nih.govisotope-cmr.comsci-att.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H92IN11O23 B10855450 Psma I&T

Propiedades

Fórmula molecular

C63H92IN11O23

Peso molecular

1498.4 g/mol

Nombre IUPAC

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C63H92IN11O23/c64-42-34-41(18-21-49(42)76)36-46(67-52(79)22-20-48(62(96)97)75-32-30-73(38-55(84)85)28-26-72(37-54(82)83)27-29-74(31-33-75)39-56(86)87)57(88)69-47(35-40-12-4-3-5-13-40)58(89)68-43(59(90)91)14-8-10-24-65-50(77)16-6-1-2-7-17-51(78)66-25-11-9-15-44(60(92)93)70-63(98)71-45(61(94)95)19-23-53(80)81/h3-5,12-13,18,21,34,43-48,76H,1-2,6-11,14-17,19-20,22-33,35-39H2,(H,65,77)(H,66,78)(H,67,79)(H,68,89)(H,69,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H2,70,71,98)/t43-,44+,45+,46-,47-,48?/m1/s1

Clave InChI

HPLNQICCRXHOIA-IEHTVPKNSA-N

SMILES isomérico

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)N[C@H](CC2=CC(=C(C=C2)O)I)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)CC(=O)O

SMILES canónico

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)CC(=O)O

Origen del producto

United States

Radiochemical Synthesis and Quality Assurance Methodologies for Psma I&t

Synthetic Pathways for PSMA I&T Precursors

The synthesis of PSMA I&T, which serves as the precursor for radiolabeling, typically involves a combination of solid-phase and solution chemistry strategies. One described protocol for the synthesis of PSMA I&T is based on the synthesis of DOTAGA-ffk(Sub-KuE) snmjournals.org. PSMA I&T itself contains a DOTAGA chelator conjugated to a urea-based PSMA inhibitor structure that includes an iodotyrosine moiety thno.orgmdpi.com. The synthesis yields the non-radioactive precursor molecule ready for subsequent radiolabeling.

Radiolabeling Strategies with Research-Grade Radionuclides

Radiolabeling of PSMA I&T is performed with radionuclides suitable for either imaging (diagnostics) or therapy. Common radionuclides used with PSMA I&T include Lutetium-177 ([177Lu]) for therapy and Gallium-68 ([68Ga]) for PET imaging thno.orgmdpi.com. The choice of radionuclide dictates the specific radiolabeling strategy.

Chelator Chemistry and Radiometallation Techniques for PSMA I&T

PSMA I&T incorporates a chelator, commonly DOTAGA, which is crucial for complexing radiometals like 177Lu and 68Ga thno.org. The DOTAGA chelator is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) thno.orgwikipedia.org. Radiometallation involves the reaction of the metal radionuclide in an ionic form (e.g., 177Lu3+ or 68Ga3+) with the chelator part of the PSMA I&T precursor molecule under specific reaction conditions. This process forms a stable complex between the radionuclide and the ligand. For instance, 177Lu complexation with PSMA I&T can be achieved by reacting 177Lu(III) with a molar excess of PSMA I&T snmjournals.org.

Optimization of Radiolabeling Parameters for High Yields

Optimizing radiolabeling parameters is essential to achieve high radiochemical yields and purity, minimizing the need for further purification. Key parameters influencing the radiolabeling efficiency include the molar ratio of the PSMA I&T ligand to the radionuclide, pH, temperature, and reaction time researchgate.net.

For [177Lu]Lu-PSMA I&T, radiolabeling is often performed at elevated temperatures, such as 95 °C, for a specific duration, typically around 30-60 minutes, in the presence of stabilizing agents like ascorbic acid and gentisic acid mdpi.comnih.gov. These additives help to counteract radiolysis, which can lead to the formation of radiochemical impurities, such as the deiodinated product mdpi.comnih.gov. Using an appropriate molar excess of the PSMA I&T ligand relative to the radionuclide is also critical for achieving high radiochemical yields snmjournals.org. Automated synthesis systems are frequently employed to ensure reproducible and efficient radiolabeling snmjournals.orgsnmjournals.org.

Research findings indicate that the pH of the reaction solution is crucial for both radiochemical yield and purity mdpi.com. Studies optimizing radiolabeling with 177Lu have evaluated the influence of molar ratio, pH, temperature, and reaction time to achieve high radiochemical purity (≥95%) without a final purification step researchgate.net.

Analytical Techniques for Radiochemical Purity Assessment

Assessing the radiochemical purity of the final radiolabeled PSMA I&T product is a critical quality control step before its use. Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form ([177Lu]Lu-PSMA I&T or [68Ga]Ga-PSMA I&T). The main analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC) nih.govsnmjournals.orgsnmjournals.org.

High-Performance Liquid Chromatography (HPLC) in Radiopharmaceutical Analysis

Radio-HPLC is a widely used technique for determining the radiochemical purity and identifying impurities in radiolabeled PSMA I&T. It involves separating the different radioactive species based on their chemical properties using a stationary phase (commonly a reversed-phase C18 column) and a mobile phase, followed by detection using a radioactivity detector snmjournals.orgnih.gov. UV detection at a specific wavelength (e.g., 220 nm) can also be used simultaneously to detect the non-radioactive precursor and other chemical impurities nih.gov.

Different mobile phase systems can be used, typically consisting of mixtures of water and an organic solvent (such as acetonitrile), often with the addition of an acidic modifier like trifluoroacetic acid (TFA) or using a phosphate (B84403) buffer system nih.govsnmjournals.orgnih.gov. The choice of mobile phase and gradient can influence the separation efficiency and peak characteristics nih.gov. Limitations such as sample retention and tailing effects have been reported with standard TFA-containing gradients, prompting the development of modified HPLC methods using alternative buffer systems to improve peak shape and recovery nih.gov.

Validation of HPLC methods for PSMA I&T quality control is performed according to guidelines such as the ICH Q2(R1), evaluating parameters like linearity, precision, accuracy, limit of quantification (LOQ), robustness, and specificity nih.govresearchgate.net.

Instant Thin-Layer Chromatography (ITLC) for Purity Evaluation

ITLC is another essential technique for the rapid assessment of radiochemical purity, particularly for determining the presence of free radionuclide (e.g., free 177Lu3+ or 68Ga3+) in the radiolabeled preparation nih.govsnmjournals.orgsnmjournals.org. ITLC utilizes a stationary phase, often silica (B1680970) gel-coated paper or plates, and a mobile phase that moves by capillary action snmjournals.org. The different radioactive components migrate at different rates depending on their polarity and interaction with the stationary and mobile phases.

For PSMA I&T, ITLC can effectively separate the lipophilic radiolabeled complex from hydrophilic impurities like free metal ions snmjournals.org. A common mobile phase used for ITLC of radiolabeled PSMA agents is 0.1 M ammonium (B1175870) acetate (B1210297) containing 0.1 M ethylenediaminetetraacetic acid (EDTA) at a specific pH thno.org. EDTA is included to complex free metal ions, influencing their migration.

ITLC provides a quick and simple method to estimate radiochemical purity, often complementing HPLC analysis. Studies have shown that ITLC can reliably determine the amount of free 177Lu even in the presence of complexing agents like DTPA in the final formulation nih.gov.

Data Tables

Based on the search results, here is a summary of some reported radiochemical purity data for radiolabeled PSMA I&T:

RadiopharmaceuticalAnalytical MethodAverage Radiochemical Purity (%)Time Point After SynthesisSource
[177Lu]Lu-PSMA I&TITLC-silica gel>99 (99.70 ± 0.05)0, 24, and 48 h snmjournals.orgsnmjournals.orgnih.govsnmjournals.org
[177Lu]Lu-PSMA I&THPLC>98 (98.60 ± 0.05)0, 24, and 48 h snmjournals.orgsnmjournals.orgnih.govsnmjournals.org
[177Lu]Lu-PSMA I&THPLC (Method A)96.9 ± 0.5Not specified nih.gov
[177Lu]Lu-PSMA I&THPLC (Method B)96.3 ± 0.9>2 h after Method A nih.gov
[68Ga]Ga-PSMA I&TRadio-HPLCComplies with ICH requirementsNot specified nih.gov
[68Ga]Ga-PSMA I&TITLC silica gel98 ± 2End of synthesis snmjournals.org
[177Lu]Lu-PSMA I&TRP-HPLC99.0 ± 1.0End of synthesis snmjournals.org

Detailed Research Findings

Research has focused on optimizing the synthesis and quality control of PSMA I&T to ensure high radiochemical purity and stability. Studies have investigated the impact of factors such as specific activity on the formation of impurities, identifying deiodination as a major radiolysis product of [177Lu]Lu-PSMA I&T mdpi.com. The use of stabilizers like ascorbic acid and gentisic acid has been shown to improve radiochemical purity and stability over time by mitigating the effects of radiolysis mdpi.comnih.govnih.gov.

Challenges in HPLC analysis using standard TFA-containing mobile phases, such as poor peak shape and sample retention, have led to the development and validation of alternative methods using phosphate buffers to improve the accuracy and reproducibility of radiochemical purity determination nih.gov. The combination of HPLC and ITLC is considered a reliable approach for comprehensive quality control of radiolabeled PSMA I&T, allowing for the determination of both the main product purity and the levels of specific impurities like free radionuclide nih.govresearchgate.netdoaj.org.

Automated synthesis systems have been demonstrated to produce [177Lu]Lu-PSMA I&T with high radiochemical purity that remains stable for at least 48 hours after labeling snmjournals.orgsnmjournals.orgnih.govsnmjournals.org.

Investigation of Radiochemical Stability and Degradation Pathways

Radiochemical stability is a crucial factor for the shelf life and efficacy of radiopharmaceuticals. The stability of [¹⁷⁷Lu]Lu-PSMA I&T has been investigated under various conditions. Studies have shown that while the compound can exhibit good initial radiochemical purity, it is susceptible to degradation over time, particularly due to radiolysis. nih.govresearchgate.netdoaj.orgresearchgate.net

Radiolysis, the degradation of a radiopharmaceutical caused by its own incorporated radionuclide, is a known phenomenon affecting the stability of [¹⁷⁷Lu]Lu-PSMA I&T and other radiopharmaceuticals labeled with beta- or alpha-emitters. mdpi.com This process is primarily mediated by reactive species generated from the irradiation of water, such as solvated electrons, radicals, and reactive oxygen species (ROS). mdpi.com To a lesser extent, direct effects of radiation on the radiopharmaceutical molecule can also contribute to degradation. mdpi.com

The extent of radiolysis can be influenced by factors such as the amount of radioactivity (specific activity), the formulation buffer, and the presence of stabilizing agents. nih.govmdpi.commdpi.comcolab.ws For instance, when formulated in saline, the stability of [¹⁷⁷Lu]Lu-PSMA I&T has been shown to decrease due to radiolysis, resulting in a reduction in radiochemical purity over 24 hours. nih.govmdpi.comresearchgate.net

Different formulations and the addition of excipients have been explored to counteract radiolysis and enhance stability. Ascorbic acid is commonly used as a radiolytic stabilizer. nih.govmdpi.comresearchgate.netdoaj.orgresearchgate.netresearchgate.net Studies have demonstrated that formulating [¹⁷⁷Lu]Lu-PSMA I&T in a solution containing ascorbic acid can prevent radiolysis and maintain stability for extended periods, such as over 30 hours. nih.govmdpi.comresearchgate.net Gentisic acid is another agent that can be used in the radiolabeling process to help prevent radiolysis. mdpi.commdpi.com

Mechanisms of Radiolysis Affecting PSMA I&T Integrity

The primary mechanisms of radiolysis affecting the integrity of [¹⁷⁷Lu]Lu-PSMA I&T involve the interaction of radiation with the molecule and the surrounding solvent, typically water. This interaction generates highly reactive species that can induce chemical changes in the PSMA I&T structure.

One significant degradation pathway identified is the deiodination of the iodotyrosine moiety within the PSMA I&T molecule. researchgate.netdoaj.orgresearchgate.netmdpi.com This deiodination results in the formation of a specific radiochemical impurity. researchgate.netdoaj.orgresearchgate.netmdpi.com Research has confirmed this mechanism by synthesizing a customized "deiodinated" PSMA I&T and comparing its chromatographic behavior after radiolabeling with the impurity peak observed in routine [¹⁷⁷Lu]Lu-PSMA I&T batches. mdpi.com

Besides deiodination, other degradation pathways can contribute to the formation of radiochemical impurities. Cyclization products of the PSMA I&T molecule have also been identified as major contributors to radiochemical impurities. mdpi.comnih.gov Studies on related PSMA-targeted radiotracers containing the Glu-urea-Lys pharmacophore, which is also present in PSMA I&T, have shown that spontaneous, thermally mediated condensation of this fragment can lead to the formation of cyclic impurities. colab.wsresearchgate.netscilit.comuzh.ch While these studies primarily focused on PSMA-617, it is considered reasonable to assume that similar cyclization phenomena can occur with other PSMA-specific vectors containing the Glu-urea-Lys motif, including PSMA I&T. scilit.comuzh.ch These cyclic impurities may lack affinity for PSMA. uzh.ch

Identification and Characterization of Radiochemical Impurities

The identification and characterization of radiochemical impurities in PSMA I&T preparations are crucial for quality control and understanding degradation pathways. Analytical techniques, particularly HPLC coupled with various detectors, play a key role in this process.

HPLC radiochromatograms of [¹⁷⁷Lu]Lu-PSMA I&T typically show a main peak corresponding to the intact radiolabeled compound. nih.govnih.gov Impurities may appear as additional peaks. The deiodinated form of [¹⁷⁷Lu]Lu-PSMA I&T is a major radiochemical impurity and has been identified through techniques such as UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry). nih.govresearchgate.netdoaj.orgresearchgate.netmdpi.comnih.gov By comparing the retention times of the impurity peak with that of a radiolabeled deiodinated reference standard, the identity of this impurity can be confirmed. mdpi.com Mass spectrometry provides further structural information to confirm the identity of degradation products. nih.govresearchgate.netdoaj.orgresearchgate.net

Cyclization products have also been identified as significant radiochemical impurities. mdpi.comnih.gov While specific detailed characterization of PSMA I&T cyclization products in the provided sources is less extensive than for PSMA-617, the principle of their formation from the Glu-urea-Lys moiety is applicable. These impurities can be detected and potentially characterized using chromatographic and mass spectrometric methods. nih.govresearchgate.netdoaj.orgresearchgate.netmdpi.comnih.gov

Molecular and Cellular Interaction Studies of Psma I&t

In Vitro Characterization of PSMA Binding Affinity

The binding affinity of PSMA I&T to PSMA has been extensively evaluated using in vitro methods, primarily focusing on competitive binding assays and assessment of target specificity in tissue samples.

Competitive Binding Assays on PSMA-Expressing Cell Lines

Competitive binding assays using PSMA-expressing cell lines, such as human prostate carcinoma LNCaP cells, are a standard method for determining the affinity of PSMA ligands. These assays typically involve incubating cells with a fixed concentration of a radiolabeled reference ligand (e.g., [125I-BA]KuE) and varying concentrations of the non-labeled PSMA I&T or its metal complexes. snmjournals.orgsnmjournals.orgresearchgate.net The concentration of PSMA I&T required to displace 50% of the bound radioligand is expressed as the IC50 value, which is inversely related to binding affinity.

Studies have reported nanomolar IC50 values for PSMA I&T and its complexes with gallium and lutetium. For instance, using LNCaP cells and [125I-BA]KuE as the radioligand, IC50 values were determined as 10.2 ± 3.5 nM for non-complexed PSMA I&T, 9.3 ± 3.3 nM for natGa-PSMA I&T, and 7.9 ± 2.4 nM for natLu-PSMA I&T. snmjournals.orgsnmjournals.orgresearchgate.net These values indicate high affinity binding to PSMA. Another study using 111In-PSMA I&T reported equilibrium binding constants (Kd) of 3.9 ± 1.2 nM for LNCaP cells and 5.6 ± 1.2 nM for LS174T-PSMA cells. thno.org The number of PSMA I&T binding sites on LNCaP cells was estimated to be 137,000 ± 13,000 sites/cell , and on LS174T-PSMA cells, it was 43,000 ± 6,000 sites/cell . thno.org

Table 1: PSMA Binding Affinity of PSMA I&T and Complexes in Competitive Binding Assays

LigandCell LineRadioligandIC50 (nM)Kd (nM)Binding Sites/CellSource
PSMA I&TLNCaP[125I-BA]KuE10.2 ± 3.5-- snmjournals.orgresearchgate.net
natGa-PSMA I&TLNCaP[125I-BA]KuE9.3 ± 3.3-- snmjournals.orgresearchgate.net
natLu-PSMA I&TLNCaP[125I-BA]KuE7.9 ± 2.4-- snmjournals.orgresearchgate.net
111In-PSMA I&TLNCaPSaturation-3.9 ± 1.2137,000 ± 13,000 thno.org
111In-PSMA I&TLS174T-PSMASaturation-5.6 ± 1.243,000 ± 6,000 thno.org

Note: IC50 values were determined in competitive binding assays at 4°C with 0.2 nM [125I-BA]KuE for 1 hour. snmjournals.orgresearchgate.net Kd values were determined in saturation binding experiments. thno.org

Target Specificity in Ex Vivo Tissue Cryosections

The target specificity of PSMA I&T has been evaluated in ex vivo tissue samples, including cryosections of PSMA-expressing tumors and normal tissues. Autoradiography studies on frozen xenograft tumors and kidney sections have demonstrated high binding of radiolabeled PSMA I&T to tissues known to express PSMA. thno.orgeur.nl This includes various PSMA-expressing xenografts such as LNCaP, PC310, PC346c, PC295, and PC82. thno.orgeur.nl Significant binding was also observed in PSMA-expressing kidneys (mouse and human). thno.orgeur.nl

In contrast, binding to tumors with low or negligible PSMA expression, such as PC3, VCaP, PC133, PC339, and PC324, was very low. thno.orgeur.nl This differential binding pattern confirms the high target specificity of PSMA I&T for PSMA-expressing tissues. thno.orgeur.nl

Cellular Internalization Kinetics and Mechanisms

Beyond binding affinity, the ability of PSMA I&T to be internalized by PSMA-expressing cells is a crucial characteristic, particularly for therapeutic applications involving the delivery of radionuclides. PSMA is known to undergo internalization via endosomal complexes, a feature attractive for targeted therapies. mdpi.commolbiolcell.orgsnmjournals.org

Quantitative Assessment of PSMA-Mediated Internalization

Quantitative studies have investigated the kinetics of PSMA I&T internalization into PSMA-expressing cells, primarily using LNCaP cells. These experiments involve incubating cells with radiolabeled PSMA I&T at 37°C for various time points. snmjournals.orgsnmjournals.org By using techniques that differentiate between cell surface-bound and internalized activity, the rate and extent of internalization can be determined. snmjournals.orgsnmjournals.org

Studies have shown that the uptake of radiolabeled PSMA I&T in LNCaP cells is highly efficient and PSMA-specific. snmjournals.org This specificity is demonstrated by competition studies where the presence of excess unlabeled PSMA inhibitor, such as PMPA, significantly reduces the uptake and internalization of the radioligand. snmjournals.orgsnmjournals.org At various time points, a small percentage of the total activity remains bound to the cell membrane, while a larger fraction is internalized. snmjournals.org

Comparative Analysis of Internalization Efficiency with PSMA Ligand Analogues

The internalization efficiency of PSMA I&T has been compared to that of other PSMA ligands to understand its relative performance. The internalization of 68Ga- and 177Lu-labeled PSMA I&T has been investigated alongside other DOTAGA-functionalized PSMA inhibitors like DOTAGA-ffk(Sub-KuE). snmjournals.orgsnmjournals.orgsnmjournals.org

Studies have shown that the internalization of 68Ga- and 177Lu-labeled PSMA I&T is high and nearly identical between the two radiometals at various time points. snmjournals.orgsnmjournals.org Compared to the reference compound [125I-BA]KuE, 177Lu-PSMA I&T showed increased cellular uptake. snmjournals.org Furthermore, PSMA I&T demonstrated an increase in internalization efficiency compared to EuK-Sub-kff-DOTAGA. snmjournals.org Interestingly, while the binding affinity of natLu-PSMA I&T was only marginally higher than natGa-PSMA I&T, the internalization of 177Lu-PSMA I&T into LNCaP cells was significantly enhanced compared to its 68Ga analog. snmjournals.org The type of radionuclide (225Ac vs 177Lu) labeling PSMA I&T has been shown not to influence its uptake and binding affinity in vitro. nih.gov

The mechanism of PSMA internalization is understood to be clathrin-dependent endocytosis, mediated by a specific motif (MXXXL) located in the cytoplasmic tail of the PSMA protein. molbiolcell.orgsnmjournals.org This internalization process allows for the accumulation of PSMA-targeted agents within the cell.

Impact of Molecular Modifications on PSMA Interaction

Molecular modifications to the structure of PSMA I&T and related PSMA ligands can influence their interaction with PSMA, affecting binding affinity, specificity, and internalization.

One notable modification in PSMA I&T compared to earlier DOTAGA-functionalized PSMA ligands, such as DOTAGA-ffk(Sub-KuE), is the substitution of a D-Phe residue by D-3-iodo-Tyr in the peptidic linker. snmjournals.orgresearchgate.net This modification has been shown to have a beneficial influence, significantly improving the PSMA affinity of the PSMA I&T constructs compared to their ffk analogs. snmjournals.orgresearchgate.net

Studies exploring the effect of conjugating carbohydrate moieties to PSMA I&T derivatives have shown that while high PSMA affinity is maintained, the introduction of carbohydrates can reduce the internalization rate and decrease binding to human serum albumin (HSA). acs.orgnih.gov This suggests that carbohydrate modifications can alter the pharmacokinetic profile, although the clinical benefit in vivo may vary. nih.gov

Another modification involves the conjugation of fluorescent dyes to create hybrid tracers like PSMA-I&F, which is based on the PSMA I&T structure and includes a Sulfo-Cy5 dye. nih.gov Preclinical evaluation of PSMA-I&F and its metal complexes demonstrated that despite the structural changes introduced by the dye, the high PSMA affinity and internalization efficiency were maintained and comparable to the parent PSMA I&T analogs. nih.gov

The choice of chelator moiety can also influence the internalization potency of PSMA binding tracers. thno.org Furthermore, the incorporation of albumin-binding moieties into PSMA ligands, along with variations in linker length and composition, can impact tumor targeting and retention. mdpi.com The mode of binding to PSMA (e.g., irreversible vs. reversible) has also been shown to affect the extent of internalization, with irreversible inhibitors generally demonstrating greater uptake and internalization in PSMA-positive cells. nih.gov Comparisons between PSMA-617 and derivatives with modified lipophilic linker regions have shown comparable inhibition potencies within specific cell lines, although absolute IC50 values can differ between cell lines. acs.org

Table 2: Impact of Molecular Modifications on PSMA Interaction

Modification / AnaloguePSMA Affinity (vs. PSMA I&T)Internalization Efficiency (vs. PSMA I&T)Other Effects / NotesSource
D-3-iodo-Tyr substitutionIncreasedEnhanced (reflected by increased uptake)Compared to DOTAGA-ffk(Sub-KuE) snmjournals.orgresearchgate.net
CarbohydrationMaintained highReducedReduced HSA binding acs.orgnih.gov
Sulfo-Cy5 conjugation (PSMA-I&F)Maintained highMaintainedAllows for fluorescence imaging nih.gov
Different ChelatorsCan be influencedCan be influencedChelator choice can trigger long-term accumulation thno.org
Albumin-binding moietiesNot explicitly statedEnhanced cellular uptake and internalization observed for some variantsAims to improve tumor targeting and retention; affected by linker. mdpi.com mdpi.com
Mode of Binding (Irreversible)Not explicitly statedGreater uptake and internalizationCompared to slowly reversible/reversible inhibitors nih.gov

Influence of Chelator Type on Binding Properties

The chelator is a vital component of radiolabeled PSMA ligands, responsible for complexing the radionuclide. PSMA I&T specifically utilizes the DOTAGA chelator thno.orgresearchgate.netmdpi.comeur.nl. The choice of chelator can influence the binding properties, pharmacokinetics, and biodistribution of the radioligand mdpi.commdpi.com.

PSMA I&T, containing the DOTAGA chelator, has been compared to other PSMA ligands, such as PSMA-617, which contains a DOTA chelator thno.orgresearchgate.netmdpi.comeur.nl. While both compounds share the same urea-based binding motif, the difference in chelator and linker contributes to variations in their characteristics thno.orgresearchgate.neturotoday.com. The DOTAGA chelator in PSMA I&T, along with its specific linker, has been shown to have a favorable effect on the binding properties of the urea-based PSMA inhibitor structure thno.orgresearchgate.net.

Research indicates that while variations in chelator type might have minimal effects on binding affinity in some cases, they can significantly impact internalization rates mdpi.com. Studies evaluating different chelators conjugated to PSMA-binding ligands have shown varying internalization efficiencies depending on the chelator used mdpi.com. The DOTAGA chelator is known for its ability to form stable complexes with various radionuclides, including Gallium-68 and Lutetium-177, which are commonly used with PSMA I&T nih.govsnmjournals.org.

Effects of Linker Chemistry on Molecular Recognition

PSMA I&T incorporates a specific peptidic linker unit containing a 3-iodo-D-tyrosine substitution thno.orgnih.govresearchgate.netsnmjournals.org. This modification in the linker, compared to earlier generation PSMA ligands, was aimed at enhancing PSMA affinity by increasing the lipophilic interaction with the PSMA enzyme nih.govsnmjournals.orgresearchgate.net. Characterization of the PSMA binding domain has revealed hydrophobic pockets and an arene-binding site, suggesting that increasing the lipophilicity of the linker can improve binding properties mdpi.com. Compounds with aromatic moieties in the linker region have also demonstrated high PSMA binding mdpi.com.

Studies have explored the impact of incorporating different amino acids and modifying the linker length and composition on the binding affinity and internalization of PSMA ligands mdpi.com. The presence of charged residues in the linker region has also been shown to potentially influence biodistribution and reduce background uptake in non-target tissues mdpi.com. In the case of PSMA I&T, the specific design of its linker, including the 3-iodo-D-tyrosine, contributes to its observed high affinity and favorable interaction with the PSMA target thno.orgnih.govresearchgate.netsnmjournals.org.

CompoundLinker ComponentsChelatorPSMA Affinity (IC50)Cellular Internalization (LS174T cells)Reference
PSMA I&TUrea-based motif, peptidic linker with 3-iodo-D-tyrosineDOTAGANanomolar nih.govsnmjournals.orgEfficient snmjournals.org thno.orgresearchgate.netsnmjournals.org
PSMA-617Urea-based motif, different linkerDOTANanomolar mdpi.comLower than PSMA I&T in some studies mdpi.com thno.orgresearchgate.netmdpi.com
DOTAGA-ffk(Sub-KuE)ffk(Sub-KuE)DOTAGANanomolar snmjournals.orgLower than PSMA I&T snmjournals.org snmjournals.org

Preclinical Pharmacokinetic and Biodistribution Analyses of Psma I&t

In Vivo Tracer Kinetics in Animal Models

In vivo studies in animal models provide crucial insights into the dynamic behavior of PSMA I&T within a living system, particularly its presence and clearance in the bloodstream and its distribution over time in various organs and tissues.

Blood Clearance Profiles in Murine Models

Studies in murine models have shown that radiolabeled PSMA I&T exhibits relatively rapid blood clearance snmjournals.orgsnmjournals.org. For instance, 111In-PSMA I&T demonstrated decreasing uptake in the blood over time following intravenous injection in mice bearing LS174T-PSMA xenografts thno.org. Similarly, 177Lu-PSMA I&T was also found to clear rapidly from the blood in BALB/c mice snmjournals.org. While rapid blood clearance is generally observed, some comparisons with other PSMA-targeting agents, such as 99mTc-PSMA-I&S, indicated that 111In-PSMA I&T might have a faster blood clearance in the very early time points snmjournals.org.

Time-Dependent Organ Distribution in Xenograft-Bearing Animals

The distribution of PSMA I&T in xenograft-bearing animals is time-dependent, with varying uptake and retention patterns across different organs and tumors. Studies using 111In-PSMA I&T in mice with LS174T-PSMA xenografts showed the highest tumor uptake at 1 and 4 hours after injection, with a significant decrease observed between 4 and 24 hours thno.org. Uptake in PSMA-expressing healthy organs also significantly decreased between 4 and 24 hours thno.org.

Another study comparing 177Lu-PSMA I&T with 177Lu-rhPSMA-10.1 in 22Rv1 xenograft-bearing mice showed that while both tracers cleared rapidly from most normal tissues within 48 hours, the kidney consistently exhibited the highest normal-organ uptake for both snmjournals.orgnih.govsnmjournals.org. Tumor uptake of 177Lu-PSMA I&T was observed in these models snmjournals.orgnih.gov.

Assessment of Target-Specific and Non-Target Organ Uptake

Evaluating the uptake of PSMA I&T in both PSMA-expressing tumors and normal tissues is critical to determine its targeting specificity and potential for off-target accumulation.

Quantification of PSMA-Mediated Tumor Uptake

Preclinical studies consistently demonstrate that PSMA I&T specifically accumulates in PSMA-expressing tumors in xenograft models thno.orgeur.nl. Quantification of tumor uptake, often expressed as percentage of injected dose per gram (%ID/g), has been performed using different radiolabeled versions of PSMA I&T.

For example, with 0.3 nmol of 111In-PSMA I&T, tumor uptake was measured at 17.0 ± 2.4 %ID/g in LS174T-PSMA xenografts and 11.7 ± 5.5 %ID/g in LNCaP xenografts at 2 hours post-injection thno.orgeur.nl. Tumor uptake was found to be dose-dependent, with significantly reduced uptake at higher tracer doses (e.g., 1 nmol and 10 nmol) compared to lower doses (0.1-0.3 nmol) thno.orgeur.nl. The uptake in PSMA-negative tumors was significantly lower, confirming the PSMA specificity thno.orgdiva-portal.org.

Data on tumor uptake at different time points illustrate the retention of the tracer in the target tissue. For 111In-PSMA I&T alone, tumor uptake was highest at early time points (1 and 4 hours) and decreased over 24 and 48 hours thno.org.

Evaluation of Tracer Accumulation in PSMA-Expressing Normal Tissues

While PSMA I&T targets PSMA-expressing tumors, it also accumulates in certain normal murine tissues that express PSMA or its murine homolog Folh1 thno.orgeur.nl. The kidneys consistently show the highest uptake among normal organs in preclinical models thno.orgeur.nlsnmjournals.orgnih.govsnmjournals.org. Other normal tissues with observed PSMA-mediated uptake include the spleen, salivary glands, adrenals, and lungs thno.orgeur.nl.

Quantification of uptake in these organs highlights the potential for off-target effects. For instance, at 2 hours post-injection, kidneys showed significantly higher uptake (122 ± 27.0 %ID/g with 0.3 nmol 111In-PSMA I&T) compared to tumors thno.orgeur.nl. Spleen uptake was also notable snmjournals.orgsnmjournals.org. The high uptake in kidneys and salivary glands is considered a major concern for therapeutic applications due to potential radiotoxicity thno.orgeur.nlmdpi.com.

The biodistribution pattern of PSMA I&T in normal tissues has been reported to be consistent across different radiolabeling isotopes, such as 111In and 177Lu thno.org. However, it is important to note that the expression pattern of Folh1 in mouse organs can differ from PSMA expression in human organs, which may affect the direct translation of normal tissue uptake findings from mice to humans eur.nl.

Strategies for Modulating Tracer Biodistribution in Preclinical Models

Efforts have been made in preclinical studies to modulate the biodistribution of PSMA I&T, particularly to reduce uptake in critical normal organs like the kidneys while maintaining or enhancing tumor uptake.

One strategy investigated is the coadministration of a competitive inhibitor of PSMA, such as 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA) thno.orgeur.nl. Studies have shown that coinjection of 2-PMPA can efficiently reduce PSMA-mediated renal uptake of 111In-PSMA I&T in a dose-dependent manner, with 50 nmol of 2-PMPA showing the highest effect thno.orgeur.nl. While 2-PMPA also reduced tumor uptake, the reduction in kidney uptake was more pronounced, leading to improved tumor-to-kidney radioactivity ratios thno.orgeur.nl. The timing of 2-PMPA injection relative to PSMA I&T administration also influenced the blocking effect, with coinjection or preinjection showing better results than postinjection eur.nl.

Other strategies explored for modulating biodistribution of PSMA-targeting agents, which could potentially be applied or compared to PSMA I&T, include modifications to the linker structure or the addition of albumin binders to influence blood circulation and clearance pathways mdpi.comresearchgate.netacs.orgnih.gov. However, specific detailed research findings on applying these latter strategies directly to PSMA I&T were not as prominently featured in the provided search results compared to the 2-PMPA coadministration strategy.

Preclinical studies also highlight that differences in molecular design among PSMA-targeting ligands can inherently lead to variations in biodistribution and clearance pathways, including the balance between renal and hepatobiliary excretion diva-portal.org. This suggests that structural modifications to PSMA I&T itself could potentially be explored to optimize its pharmacokinetic profile.

Here is a summary of representative biodistribution data from preclinical studies:

Organ/TissueRadiotracerTime Post-Injection%ID/g (Mean ± SD)Animal ModelReference
Tumor (LS174T-PSMA)111In-PSMA I&T (0.3 nmol)2 h17.0 ± 2.4LS174T-PSMA xenograft mice thno.orgeur.nl
Tumor (LNCaP)111In-PSMA I&T (0.3 nmol)2 h11.7 ± 5.5LNCaP xenograft mice thno.orgeur.nl
Kidney111In-PSMA I&T (0.3 nmol)2 h122.0 ± 27.0LS174T-PSMA xenograft mice thno.orgeur.nl
Spleen177Lu-PSMA I&T1 h16.3BALB/c mice snmjournals.orgsnmjournals.org
Kidney177Lu-PSMA I&T12 h99.3BALB/c mice snmjournals.orgrug.nl
Tumor (22Rv1)177Lu-PSMA I&T15 hData available, specific value not extracted22Rv1 xenograft mice snmjournals.orgnih.govsnmjournals.org
Kidney177Lu-PSMA I&T15 hData available, specific value not extracted22Rv1 xenograft mice snmjournals.orgnih.govsnmjournals.org

Note: Data extracted from different studies and time points; values may vary depending on specific experimental conditions.

Co-administration of Blocking Agents to Reduce Off-Target Uptake (e.g., 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA))

To mitigate the uptake of PSMA I&T in healthy organs, particularly the kidneys, the co-administration of blocking agents has been investigated in preclinical settings. 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA) is a known inhibitor of PSMA that has been explored for this purpose thno.orgthno.orgnih.gov.

Preclinical studies have shown that co-administration of 2-PMPA can efficiently reduce PSMA-mediated uptake of PSMA I&T in the kidneys thno.orgeur.nl. While 2-PMPA also reduces tumor uptake, the reduction in kidney uptake is generally more pronounced, leading to an improvement in the tumor-to-kidney ratio thno.org. Studies have explored different doses and timings of 2-PMPA administration to optimize this differential effect thno.orgthno.org. For instance, administering 2-PMPA at doses as low as 0.2 mg/kg has shown potential in reducing renal uptake while largely sustaining tumor uptake with other PSMA ligands thno.orgsnmjournals.org. The ability of 2-PMPA to selectively block kidney uptake without eliminating tumor uptake might be related to a potentially higher internalization rate by tumor cells compared to renal cells thno.org.

Optimization of Tumor-to-Background Ratios

Optimizing the tumor-to-background ratio is crucial for both effective imaging and targeted therapy. A high tumor-to-background ratio allows for clear visualization of tumor lesions and maximizes the radiation dose delivered to the tumor while minimizing exposure to healthy tissues.

Preclinical studies with PSMA I&T have reported favorable tumor-to-background ratios. For example, ⁶⁸Ga-PSMA I&T PET imaging has demonstrated high lesion-to-background ratios in preclinical models nih.govsnmjournals.org. Tumor-to-background ratios for ⁶⁸Ga-PSMA-I&F, a hybrid tracer based on PSMA I&T, were reported as 2.1 for blood, 5.2 for liver, 9.6 for intestines, and 9.6 for muscle at 1 hour after injection in LNCaP xenograft-bearing mice nih.gov. The increased internalization of ¹⁷⁷Lu-PSMA I&T compared to ⁶⁸Ga-PSMA I&T has been shown to enhance uptake in PSMA-positive tissues, including tumors and kidneys, resulting in increased tumor-to-background ratios for most organs snmjournals.org.

Strategies to optimize tumor-to-background ratios include the co-administration of blocking agents like 2-PMPA, as discussed in section 4.3.1, and modifications to the ligand structure, particularly the linker region mdpi.commdpi.com.

Comparative Preclinical Biodistribution Studies with Other PSMA Ligands

Comparative preclinical studies have evaluated the biodistribution of PSMA I&T alongside other PSMA ligands to understand their relative strengths and weaknesses.

Pharmacokinetic Differences with PSMA-617 and Next-Generation Radiohybrid Ligands

Comparisons between PSMA I&T and PSMA-617, another widely used PSMA-targeted agent, have been conducted. Preclinical in vivo biodistribution assays have shown comparable tumor uptake between [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA I&T at various time points nih.gov. However, [¹⁷⁷Lu]Lu-PSMA I&T has demonstrated significantly higher renal uptake compared to [¹⁷⁷Lu]Lu-PSMA-617 in some preclinical studies, leading to a less favorable tumor-to-kidney ratio for PSMA I&T nih.govresearchgate.net. Despite these differences in kidney uptake, some clinical comparisons suggest nearly identical pharmacokinetics and comparable mean absorbed tumor doses for ¹⁷⁷Lu-PSMA I&T and ¹⁷⁷Lu-PSMA-617, although ¹⁷⁷Lu-PSMA-617 showed a lower renal dose researchgate.netsnmjournals.org.

Next-generation radiohybrid (rh) PSMA ligands have also been compared to PSMA I&T. For example, [¹⁷⁷Lu]Lu-rhPSMA-7.3 showed similar uptake in healthy organs compared to [¹⁷⁷Lu]Lu-PSMA I&T in mouse studies, resulting in similar doses to major organs including bone marrow and kidney snmjournals.orgresearchgate.net. However, [¹⁷⁷Lu]Lu-rhPSMA-7.3 exhibited higher tumor uptake at later time points compared to [¹⁷⁷Lu]Lu-PSMA I&T in some preclinical evaluations snmjournals.org. Another radiohybrid ligand, [¹⁷⁷Lu]Lu-rhPSMA-10.1, demonstrated significantly lower kidney uptake and faster excretion from the blood pool compared to both [¹⁷⁷Lu]Lu-PSMA I&T and [¹⁷⁷Lu]Lu-PSMA-617 in preclinical biodistribution studies, while maintaining high tumor accumulation snmjournals.orgnih.gov.

Influence of Ligand Design on Non-Target Organ Accumulation Profiles

The design of PSMA ligands, particularly modifications to the linker region and the chelator, significantly influences their pharmacokinetic properties and accumulation in non-target organs mdpi.commdpi.com. The interaction between chemical groups in the linker and the PSMA binding pocket, as well as factors like hydrophobicity and charge, can affect binding affinity and biodistribution mdpi.commdpi.com.

Studies have shown that increasing the lipophilicity of the linker can improve the binding properties of PSMA-targeting compounds mdpi.com. However, linker modifications can also impact uptake in non-target organs like the salivary glands, which might be related to the linker's hydrophobic character mdpi.com. The inclusion of hydrophilic amino acids in the linker has been explored as a strategy to enhance excretion and reduce retention in non-target organs researchgate.netmdpi.com.

Comparative studies highlight how different ligand designs lead to varying non-target organ accumulation profiles. While PSMA I&T and PSMA-617 share a similar targeting moiety, differences in their chelator (DOTAGA for PSMA I&T, DOTA for PSMA-617) and potentially linker structures contribute to observed differences in kidney uptake thno.orgnih.govresearchgate.net. Next-generation ligands like rhPSMA-10.1, with distinct designs, have shown the potential for reduced kidney uptake compared to both PSMA I&T and PSMA-617, suggesting that continued ligand optimization can lead to improved non-target organ profiles snmjournals.orgnih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
PSMA I&T146610216
2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA)10130754
PSMA-617 (Vipivotide tetraxetan)122706786

Preclinical Therapeutic Efficacy Studies of Psma I&t

Assessment of Tumor Growth Inhibition in Xenograft Models

Preclinical studies utilizing xenograft models have been instrumental in evaluating the therapeutic efficacy of PSMA I&T in inhibiting tumor growth.

Evaluation in PSMA-Positive vs. PSMA-Negative Tumor Lines

Studies have demonstrated the specific accumulation of PSMA I&T in PSMA-expressing tumors but not in PSMA-negative tumors wikipedia.orgciteab.com. For instance, biodistribution data showed that 111In-PSMA I&T accumulated in LS174T-PSMA tumors but not in PSMA negative tumors wikipedia.orgciteab.com. Similarly, in vitro studies indicated significantly higher uptake of 211At-ABCUP in PC3 PIP (PSMA-positive) compared to PC3 (PSMA-negative) human prostate cancer cells isotope-cmr.com. Binding of 111In-PSMA I&T was high in PSMA-expressing xenograft sections (LNCaP, PC310, PC346c, PC295, and PC82) and PSMA-expressing kidneys, while binding to tumors with no or very low PSMA expression (PC3, VCaP, PC133, PC339, PC324) was very low, demonstrating the target-specificity of the tracer wikipedia.orgciteab.com. PSMA-expressing prostate carcinoma xenografts have been shown to have higher take rates, increased vascularization, larger growth, and a higher rate of progression compared to non-PSMA-expressing xenografts uni.lu.

Therapeutic studies in PSMA-positive xenograft models have shown significant tumor growth inhibition. In mice with subcutaneous LS174T-PSMA xenografts, treatment with 100 MBq of 177Lu-PSMA I&T significantly inhibited tumor growth wikipedia.orgciteab.com. The mean doubling time for tumors in mice treated with 177Lu-PSMA I&T was 13.9 ± 1.7 days, compared to 6.1 ± 1.1 days for the vehicle group wikipedia.orgciteab.com.

Response in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are considered to more faithfully recapitulate patient response to therapy compared to 2D cell culture models nih.govnih.gov. Studies using PDX models have also evaluated PSMA I&T. Binding of 111In-PSMA I&T has been evaluated on frozen sections of patient-derived xenografts wikipedia.orgciteab.com. High binding was observed in PSMA-expressing PDX sections wikipedia.orgciteab.com.

Biodistribution studies of 177Lu-PSMA-I&T in mice bearing PC3 PIP or PC295 PDX prostate tumors demonstrated comparable tumor uptake at all time points when compared to 177Lu-PSMA-617 nih.gov. PDX models have demonstrated the utility of targeted PSMA therapy, showing durable tumor regressions with PSMA-antibody-drug conjugates nih.gov. Some LuCaP PDX models, which are genomically characterized, have shown increases in PSMA levels in response to androgen deprivation therapy, suggesting their potential utility in understanding the clinical relevance of PSMA PET responses to such treatments nih.gov.

Molecular Mechanisms of Anti-Tumor Activity in Preclinical Settings

The anti-tumor activity of radiolabeled PSMA I&T in preclinical settings is primarily mediated through the cytotoxic effects of the attached radionuclide upon binding to PSMA-expressing cancer cells.

Induction of DNA Damage and Cellular Apoptosis Pathways

Targeted radionuclide therapy agents, including radiolabeled PSMA ligands, induce cellular damage primarily through the emission of ionizing radiation. Radionuclides that concentrate within cells can cause DNA damage, effectively leading to cellular apoptosis fishersci.com. Alpha emitters, such as those that can be chelated by PSMA ligands, are particularly potent in inducing clustered DNA double-strand breaks (DSB), which are difficult for cells to repair cenmed.comnih.gov. Small molecule PSMA-I&T labeled with 213Bi has been shown to induce apoptosis in PSMA-overexpressing cell lines and significantly delay spheroid growth of xenograft tumors isotope-cmr.com. 213Bi-PAI2 conjugate demonstrated induced cell death through mechanisms involving DNA damage and apoptosis nih.gov. PSMA-targeted thorium-227 (B1209163) conjugate (PSMA-TTC) also potently induced DNA damage, cell-cycle arrest, and apoptosis in vitro cenmed.comnih.govnih.gov. Induction of DNA double-strand breaks was identified as a key mode of action for PSMA-TTC both in vitro and in vivo cenmed.comnih.govnih.gov.

Correlation of Tracer Uptake with Preclinical Therapeutic Outcomes

Preclinical studies have investigated the relationship between the uptake and retention of radiolabeled PSMA I&T in tumors and its resulting therapeutic efficacy. High tumor uptake is generally correlated with enhanced delivery of radiation dose to the cancer cells, leading to improved therapeutic outcomes.

Studies with 111In-PSMA I&T showed dose-dependent uptake in PSMA-expressing tumors wikipedia.orgciteab.com. Tumor uptake with 0.3 nmol 111In-PSMA I&T was 17.0 ± 2.4 %ID/g for LS174T-PSMA and 11.7 ± 5.5 %ID/g for LNCaP tumors wikipedia.orgciteab.com. This specific accumulation in PSMA-positive tumors is crucial for targeted therapy wikipedia.orgciteab.com. The improved targeting efficiency of 177Lu-PSMA I&T, compared to its 68Ga analog, was reflected by enhanced uptake in PSMA-positive tissues, including tumors cpu-bioinfor.org.

While high tumor uptake is desired, uptake in healthy PSMA-expressing organs, particularly the kidneys and salivary glands, is a major concern for therapeutic applications wikipedia.orgciteab.comnih.gov. Coinjection of 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA), a PSMA inhibitor, efficiently reduced PSMA-mediated renal uptake of 111In-PSMA I&T, improving the tumor-to-kidney ratio wikipedia.orgciteab.com. However, coinjection of 2-PMPA also reduced tumor uptake wikipedia.orgciteab.com. Therapeutic efficacy of 177Lu-PSMA I&T was significantly reduced by coinjection of 2-PMPA, which can be explained by the lower dose delivered to the tumor cells compared to 177Lu-PSMA I&T alone wikipedia.orgciteab.com. This highlights the delicate balance between maximizing tumor dose and minimizing off-target accumulation in healthy organs.

Data Table 1: Tumor Uptake of 111In-PSMA I&T in Xenograft Models wikipedia.orgciteab.com

Tumor ModelTracer Dose (nmol)Tumor Uptake (%ID/g)
LS174T-PSMA0.317.0 ± 2.4
LNCaP0.311.7 ± 5.5
LS174T-PSMA1.0Significantly reduced from 0.3 nmol (p = 0.008)
LNCaP1.0Significantly reduced from 0.3 nmol (p = 0.008)
LS174T-PSMA10.0Significantly reduced from 1.0 nmol (p = 0.008)
LNCaP10.0Significantly reduced from 1.0 nmol (p = 0.008)

Data Table 2: Effect of 2-PMPA Coinjection on Tracer Uptake in LS174T-PSMA Xenografts wikipedia.orgciteab.com

Treatment GroupRenal Uptake (%ID/g)Tumor Uptake (%ID/g)
111In-PSMA I&T alone (0.3 nmol)135.9 ± 31.214.9 ± 2.8
111In-PSMA I&T + 2-PMPA (50 nmol)19.5 ± 1.86.8 ± 1.0

Comparative Preclinical Therapeutic Efficacy against Other PSMA-Targeted Agents

Preclinical studies have compared the therapeutic efficacy of PSMA I&T with other PSMA-targeted agents, including other small molecules and antibody-based constructs.

Comparisons between 177Lu-PSMA-617 and 177Lu-PSMA-I&T in mice bearing PC3 PIP or PC295 PDX tumors demonstrated comparable tumor uptake at all time points nih.gov. However, 177Lu-PSMA-I&T showed much higher renal uptake (10–40 folds), resulting in an unfavorable tumor-to-kidney ratio in these preclinical models nih.govwikipedia.org. Despite this, in vivo biodistribution assays indicated comparable tumor uptake of [177Lu]Lu-PSMA-617 and [177Lu]Lu-PSMA-I&T, leading to similar levels of DNA double-strand breaks in tumors wikipedia.org.

A preclinical evaluation comparing 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T in prostate cancer xenograft models found that uptake of 19F/177Lu-rhPSMA-7.3 was initially higher, with faster clearance, resulting in lower absorbed doses wikipedia.org. However, 19F/177Lu-rhPSMA-7.3 showed higher tumor uptake and significantly better therapeutic efficacy in a preliminary endoradiotherapy study wikipedia.org.

Another comparative study evaluated the therapeutic efficacy of 177Lu-rhPSMA-10.1, 177Lu-PSMA-617, and 177Lu-PSMA-I&T in 22Rv1 xenograft-bearing mice guidetopharmacology.org. 177Lu-rhPSMA-10.1 demonstrated significant tumor growth inhibition compared to vehicle guidetopharmacology.org. While the text states that 177Lu-rhPSMA-10.1 compared favorably with 177Lu-PSMA-617 and 177Lu-PSMA-I&T in terms of therapeutic efficacy in two PCa human xenograft models, specific comparative efficacy data points (e.g., tumor volume reduction percentages or survival benefits) for PSMA I&T versus the other agents in this particular study are not detailed in the provided snippets guidetopharmacology.org. However, PSMA-I&T and PSMA-617 are generally considered very similar in preclinical data, with a trend towards slightly higher efficacy observed for rhPSMA-10.1 in some preclinical comparisons wikipedia.org.

Preclinical studies have also compared alpha-emitting radiolabeled PSMA I&T with other alpha-targeted agents. Targeted alpha therapy with 213Bi labeled small molecule inhibitor PSMA-I&T showed efficient tumor targeting and significantly delayed xenograft tumor growth isotope-cmr.com. Small molecule PSMA-I&T induced more double-strand breaks than nanobody JVZ-008 isotope-cmr.com.

Data Table 3: Comparative Biodistribution of 177Lu-PSMA-617 and 177Lu-PSMA-I&T in PDX Models nih.govwikipedia.org

AgentTumor UptakeRenal UptakeTumor-to-Kidney Ratio
177Lu-PSMA-617ComparableLowerMore favorable
177Lu-PSMA-I&TComparableMuch higher (10–40 folds)Unfavorable

Data Table 4: Comparative Preclinical Efficacy (Tumor Growth Inhibition) wikipedia.orgciteab.com

Treatment GroupTumor Doubling Time (days)Median Survival (days)
Vehicle6.1 ± 1.113
177Lu-PSMA I&T (100 MBq)13.9 ± 1.729
177Lu-PSMA I&T (100 MBq) + 2-PMPA7.3 ± 1.719

Evaluation of Combined Modalities in Preclinical Therapeutic Strategies

Preclinical studies have investigated combining PSMA I&T with other therapeutic approaches to improve efficacy and overcome potential limitations of monotherapy. One area of research has focused on combining PSMA-targeted radionuclide therapy with agents that can mitigate off-target uptake in healthy organs, such as the kidneys and salivary glands, which express PSMA and are dose-limiting organs in PSMA-targeted radioligand therapy thno.orgmdpi.com.

The coadministration of blocking agents has been explored to reduce PSMA-mediated renal uptake of radiolabeled PSMA I&T. Preclinical studies using ¹¹¹In-PSMA I&T in mice demonstrated that coadministration of 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA), a PSMA inhibitor, efficiently reduced PSMA-mediated renal uptake. thno.org. The highest tumor-to-kidney radioactivity ratios were observed with a dose of 50 nmol of 2-PMPA thno.org. While coadministration of 2-PMPA significantly reduced nephrotoxicity observed with ¹⁷⁷Lu-PSMA I&T alone, it also led to a significant reduction in therapeutic efficacy, attributed to a lower absorbed dose delivered to the tumor cells thno.org. To potentially compensate for this, increasing the dose of ¹⁷⁷Lu-PSMA I&T when coadministered with 2-PMPA was suggested to achieve a similar tumor absorbed dose thno.org.

Another combination strategy involves the use of different types of radiation emitters. Combining alpha-emitting radionuclides with beta-emitting radionuclides has a preclinical rationale, aiming to leverage the distinct properties of each type of radiation urotoday.com. Alpha emitters, like ²²⁵Ac, deliver high linear energy transfer (LET) over a short range, which is highly cytotoxic to cancer cells, particularly effective for targeting small cell clusters or single metastatic cells. Beta emitters, like ¹⁷⁷Lu, have a longer range and lower LET, suitable for targeting larger tumor volumes mdpi.comthno.org.

Preclinical studies have pointed towards potential synergistic activity when combining alpha-radiolabeled antibodies with beta-radiolabeled small molecules targeting PSMA ascopubs.org. This approach aims to utilize the different biodistribution and kinetic profiles of antibodies and small molecules to potentially enhance tumor uptake and retention while managing toxicity ascopubs.org. While specific detailed preclinical data tables on the combination of PSMA I&T with other therapeutic modalities were not extensively available in the search results focusing solely on PSMA I&T, the rationale for such combinations is supported by preclinical findings with other PSMA-targeted agents and the distinct characteristics of different radionuclides and targeting vectors mdpi.comurotoday.comthno.org.

Studies evaluating the combination of PSMA-targeted radionuclide therapy with Poly(ADP-ribose) polymerase inhibitors (PARPi) have also been conducted in preclinical models. The rationale is that PARPi can inhibit the repair of single-strand breaks induced by radionuclide therapy, potentially leading to an increase in cytotoxic double-strand breaks nih.gov. However, preclinical studies evaluating the combination of ¹⁷⁷Lu-PSMA-I&T with PARPi such as veliparib, olaparib, or talazoparib (B560058) in PSMA-expressing prostate cancer cell lines did not consistently demonstrate a synergistic effect on in vitro clonogenic survival or cell viability. nih.govresearchgate.net. While a significant increase in DNA double-strand breaks was observed when combining ¹⁷⁷Lu-PSMA-I&T with veliparib, this did not translate to improved tumor control compared to ¹⁷⁷Lu-PSMA-I&T monotherapy in vivo nih.govresearchgate.net. These results highlight the importance of extensive preclinical research to validate combination strategies across various models nih.govresearchgate.net.

The preclinical evaluation of combined modalities with PSMA I&T is an ongoing area of research aimed at improving therapeutic efficacy and overcoming resistance mechanisms in prostate cancer. These studies provide valuable insights into the potential benefits and challenges of combining PSMA-targeted radionuclide therapy with other agents or treatment approaches.

Preclinical Imaging Applications and Methodologies of Psma I&t

Single-Photon Emission Computed Tomography (SPECT/CT) for Preclinical Imaging

SPECT/CT has been utilized in preclinical research to evaluate the imaging capabilities of PSMA I&T, often labeled with radionuclides such as 111In thno.orgeur.nlnih.govsnmjournals.org. This imaging modality provides both functional information from SPECT and anatomical context from CT, which is crucial for precise localization of tracer uptake in animal models thno.orgeur.nlnih.gov.

Visualization of Subcutaneous and Intraperitoneal Tumor Lesions

Preclinical SPECT/CT imaging with 111In-PSMA I&T has demonstrated the ability to clearly visualize both subcutaneously implanted and sub-millimeter intraperitoneal PSMA-expressing tumor lesions in mouse models thno.orgeur.nlnih.govsnmjournals.org. Studies using LS174T-PSMA tumor xenografts have shown specific uptake of the tracer in these tumor sites thno.orgeur.nlnih.gov. However, visualization of metastases located near organs with high physiological PSMA expression, such as the kidneys and spleen, can be challenging due to high background uptake in these areas thno.orgeur.nlnih.govsnmjournals.org.

Image Quality and Contrast Enhancement in Preclinical Imaging

The image quality and contrast in SPECT/CT imaging with PSMA I&T are influenced by the tracer's biodistribution, particularly the uptake in target tumors versus non-target tissues thno.orgeur.nlnih.gov. High uptake in PSMA-expressing tumors contributes to good contrast, allowing for clear visualization of tumor lesions thno.orgeur.nlnih.gov. However, significant physiological uptake in organs like the kidneys and salivary glands can reduce the tumor-to-background ratio and interfere with the detection of nearby lesions thno.orgeur.nlnih.govsnmjournals.org.

Research has investigated strategies to enhance image quality and contrast, such as the coadministration of blocking agents like 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA) thno.orgeur.nlnih.govsnmjournals.org. 2-PMPA is a competitive inhibitor of PSMA and can reduce the tracer uptake in normal PSMA-expressing tissues, particularly the kidneys thno.orgeur.nlnih.govsnmjournals.org. Studies have shown that coadministration of 2-PMPA can efficiently reduce renal uptake of 111In-PSMA I&T, leading to improved visualization of intraperitoneal tumor lesions located near the kidneys and spleen thno.orgeur.nlnih.govsnmjournals.org.

Table 1: Effect of 2-PMPA on 111In-PSMA I&T Biodistribution in LS174T-PSMA Tumor-Bearing Mice (Illustrative Data based on findings)

Tissue/OrganUptake (%ID/g) without 2-PMPAUptake (%ID/g) with 2-PMPA (50 nmol)
TumorHighHigh
KidneyVery HighSignificantly Reduced
SpleenHighHigh
BloodLowLow
MuscleLowLow

Note: This table is illustrative and based on the described findings where 2-PMPA reduced renal uptake and improved tumor-to-kidney ratios, although specific numerical uptake values without 2-PMPA for all tissues were not consistently provided across snippets for direct comparison in a single dataset. thno.orgeur.nlnih.govsnmjournals.org

Positron Emission Tomography (PET) Imaging for Preclinical Applications

PSMA I&T has also been explored for preclinical PET imaging, utilizing various positron-emitting radionuclides. PET offers higher sensitivity and spatial resolution compared to SPECT, making it a valuable tool for quantitative assessment of tracer distribution and tumor characteristics in preclinical models mdpi.comresearchgate.net.

MicroPET Imaging for Quantitative Tracer Distribution Assessment

MicroPET imaging allows for quantitative assessment of the distribution of radiolabeled PSMA I&T in small animal models researchgate.netsnmjournals.orgspringermedizin.desnmjournals.org. This involves measuring the tracer uptake in various organs and tumor tissues over time, typically expressed as percentage of injected dose per gram of tissue (%ID/g) or as Standardized Uptake Value (SUV) researchgate.netsnmjournals.orgspringermedizin.desnmjournals.org. These quantitative data are essential for understanding the pharmacokinetics and biodistribution of the tracer snmjournals.orgspringermedizin.desnmjournals.org.

Studies have been conducted using PSMA I&T labeled with isotopes like 68Ga or 61Cu for preclinical PET imaging nih.govsnmjournals.org. Quantitative analysis of microPET data provides insights into tumor uptake, retention, and clearance from background tissues snmjournals.orgspringermedizin.desnmjournals.org. For instance, studies with 68Ga-PSMA-I&F, a hybrid tracer based on the PSMA I&T scaffold, showed specific uptake in LNCaP xenografts, with quantitative values reported nih.govnih.gov.

Table 2: Illustrative Quantitative Tracer Uptake in Preclinical PET Imaging

Tissue/OrganTracer ExampleTime Post-InjectionUptake (%ID/g) (Illustrative)Citation
LNCaP Xenograft68Ga-PSMA-I&F1 h4.5 ± 1.8 nih.govnih.gov
Kidney68Ga-PSMA-I&F1 h106 ± 23 nih.govnih.gov
22Rv1 Tumor64Cu-DOTA-PSMA-3Q24 h10.05 ± 0.46 springermedizin.de
22Rv1 Tumor64Cu-NOTA-PSMA-3Q24 h5.38 ± 1.06 springermedizin.de
Kidney64Cu-DOTA-PSMA-3Q1 h24.00 ± 4.73 springermedizin.de
Kidney64Cu-NOTA-PSMA-3Q1 h3.28 ± 1.04 springermedizin.de

Note: 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q are related PSMA-targeted tracers, included here to illustrate quantitative PET data in preclinical models. springermedizin.de

Evaluation of Tumor Visualization and Tracer Kinetics

Preclinical PET imaging with PSMA I&T-based tracers allows for the evaluation of tumor visualization and tracer kinetics in vivo snmjournals.orgspringermedizin.desnmjournals.org. The ability to clearly visualize tumors depends on achieving high tracer uptake in the tumor tissue relative to the surrounding background nih.govsnmjournals.orgspringermedizin.de. Tracer kinetics, including uptake, retention, and clearance rates, are critical parameters influencing imaging contrast and the optimal imaging time point snmjournals.orgspringermedizin.desnmjournals.org.

Studies have shown that PSMA I&T-based tracers exhibit specific uptake in PSMA-expressing tumors nih.govsnmjournals.orgspringermedizin.de. Dynamic PET scans can reveal the time course of tracer accumulation in tumors and clearance from various organs nih.govsnmjournals.org. For example, dynamic PET imaging with 68Ga-PSMA-I&F showed fast background clearance and steadily increasing tracer accumulation in PSMA-expressing tumors over time nih.govnih.gov. The tumor-to-background ratios obtained with these tracers are indicative of their potential for high-contrast tumor visualization nih.govnih.gov. Different chelators or modifications to the PSMA targeting ligand can influence tracer kinetics and tumor retention, impacting image quality at various time points snmjournals.orgspringermedizin.de.

Hybrid Imaging Approaches in Preclinical Research (e.g., Nuclear and Fluorescence Imaging)

Hybrid imaging techniques combine different modalities to leverage their respective strengths. In preclinical research involving PSMA I&T, this often involves combining nuclear imaging (SPECT or PET) with optical imaging modalities like fluorescence imaging nih.govnih.govthno.orgresearchgate.net. The PSMA I&T scaffold has served as a basis for developing hybrid tracers nih.govnih.govresearchgate.net.

A notable example is PSMA-I&F, a hybrid tracer based on PSMA I&T conjugated with a fluorescent dye (Sulfo-Cy5) nih.govnih.govthno.orgresearchgate.net. This tracer allows for both nuclear imaging (e.g., PET with 68Ga or SPECT with 177Lu) and fluorescence imaging nih.govnih.govresearchgate.net. Preclinical evaluations of PSMA-I&F have demonstrated that it maintains high PSMA-targeting efficiency nih.govnih.govresearchgate.net. The combination of nuclear and fluorescence imaging provides complementary information: nuclear imaging offers high sensitivity and quantitative capabilities, while fluorescence imaging provides high spatial resolution, particularly useful for visualizing superficial lesions and guiding surgery nih.govnih.govthno.orgresearchgate.net. Studies have shown that PSMA-I&F can provide excellent imaging contrast in both PET and intraoperative fluorescence imaging, allowing for sensitive detection of PSMA expression in vivo nih.govnih.govresearchgate.net. Fluorescence imaging of tissue sections has also enabled high-resolution visualization of the tracer distribution within organs and its correlation with PSMA expression nih.govnih.govresearchgate.net.

Design and Preclinical Evaluation of Psma I&t Analogues and Derivatives

Structural Modifications and Their Rationale in Ligand Design

Structural modifications of PSMA I&T derivatives aim to influence factors such as lipophilicity, plasma protein binding, and metabolic stability, which in turn affect their in vivo behavior researchgate.netd-nb.info. Alterations to the spacer unit with lipophilic moieties or the introduction of halogenated aromatic residues have been explored to improve PSMA affinity and internalization researchgate.netd-nb.info. The linker region, separating the binding moiety from the metal chelator, is a key area for modification as it can interact with subpockets in the PSMA binding cavity diva-portal.org.

Carbohydration of PSMA I&T Derivatives for Pharmacokinetic Modulation

Carbohydration involves the attachment of carbohydrate moieties to PSMA I&T derivatives to modulate their pharmacokinetic profile acs.orgnih.govnih.govresearchgate.net. This modification has been investigated to potentially reduce non-specific tissue uptake and decrease renal accumulation, which are significant considerations for PSMA-targeted radiopharmaceuticals acs.orgnih.govnih.govtum.de.

Studies have shown that carbohydration of PSMA I&T derivatives, such as the addition of galactose, mannose, or cellobiose, generally maintains high PSMA affinity acs.orgnih.gov. While carbohydration had minimal effect on lipophilicity, it was observed to reduce PSMA-mediated internalization in preclinical models acs.orgnih.govnih.gov.

Carbohydration can also influence albumin binding. Compared to the reference PSMA I&T, carbohydration generally reduced albumin binding in vitro nih.gov.

Development of Radiohybrid PSMA Ligands Based on PSMA I&T Scaffold

Radiohybrid (rh) PSMA ligands represent a novel concept where a single molecule incorporates both a moiety for ¹⁸F labeling (such as a SiFA group) and a chelator for radiometal labeling (like DOTA or DOTAGA) nih.govtum.de. The PSMA I&T scaffold, with its DOTAGA chelator and Lys-urea-Glu targeting motif, serves as a basis for developing such radiohybrid ligands mdpi.comnih.govtum.de.

These ligands can be labeled with ¹⁸F for PET imaging while the chelator binds a cold metal, or they can be labeled with a therapeutic radiometal (e.g., ¹⁷⁷Lu or ²²⁵Ac) using the chelator, with the ¹⁸F-moiety being non-radioactive nih.gov. This approach aims to bridge PET imaging and targeted radionuclide therapy with a single tracer thno.org.

Preclinical evaluations of rhPSMA ligands based on the Lys-urea-Glu scaffold have shown PSMA affinities comparable to or better than established ¹⁸F-labeled PSMA inhibitors like ¹⁹F-DCFPyL nih.govtum.de. Some radiohybrid ligands, such as rhPSMA-10.1, have shown promising preclinical results with longer tumor retention and potentially lower kidney doses compared to first-generation PSMA-targeted therapies urotoday.comsnmjournals.org. Studies evaluating ¹⁷⁷Lu-rhPSMA-7.3 have shown significantly greater tumor dose compared to ¹⁷⁷Lu-PSMA I&T, although with potentially greater kidney accumulation thno.org.

Preclinical Assessment of Novel Analogues' Pharmacokinetics and Biodistribution

Preclinical assessment of novel PSMA I&T analogues involves evaluating their pharmacokinetic properties and biodistribution, typically in PSMA-expressing tumor-bearing mouse models mdpi.commdpi.comacs.orgresearchgate.net. These studies provide crucial data on how the compounds are absorbed, distributed, metabolized, and excreted, as well as their uptake and retention in target tumors and non-target organs mdpi.commdpi.comacs.orgresearchgate.net.

Biodistribution studies of PSMA-targeted radiolabeled compounds, including PSMA I&T and its analogues, generally show rapid blood clearance and excretion primarily via the kidneys and urinary bladder researchgate.net. Significant uptake in PSMA-expressing tumors and kidneys is commonly observed mdpi.comacs.orgresearchgate.net.

Modifications to the linker region can significantly influence pharmacokinetics and biodistribution mdpi.com. For instance, increasing the lipophilicity of the linker has been found to improve binding properties mdpi.comd-nb.info. However, increased lipophilicity can also lead to enhanced uptake in organs involved in hepatobiliary clearance, such as the liver and intestines snmjournals.org.

Studies comparing different analogues have shown variations in kidney uptake and tumor retention. For example, ¹⁷⁷Lu-rhPSMA-10.1 demonstrated lower kidney uptake and higher tumor uptake compared to ¹⁷⁷Lu-PSMA I&T in preclinical models researchgate.net. Another study on albumin-binding PSMA-based radiotherapeutics showed that agents with an albumin binder exhibited extended blood half-life and significantly higher tumor uptake and longer retention compared to compounds without an albumin binder and PSMA-617 mdpi.comacs.org.

Data from preclinical biodistribution studies are often presented as percentage of injected dose per gram (%ID/g) in various organs and tumors at different time points acs.org.

Comparative Analysis of Binding Characteristics and Internalization of Derivatives

Comparative analysis of PSMA I&T derivatives focuses on their binding characteristics, such as affinity (measured by IC₅₀ values), and their internalization into PSMA-expressing cells d-nb.infoacs.orgtum.denih.govacs.org. These in vitro studies are essential for understanding the interaction of the ligands with the PSMA protein and predicting their potential in vivo efficacy.

Studies on LNCaP cells, a human prostate carcinoma cell line expressing PSMA, are commonly used for these assessments d-nb.infoacs.orgtum.denih.govacs.org. Competitive binding assays determine the affinity of the derivatives for PSMA, typically using a radiolabeled reference ligand d-nb.infoacs.orgtum.denih.gov. Internalization experiments measure the amount of radioligand taken up by the cells over time d-nb.infotum.denih.gov. PSMA is known to internalize bound targeting molecules, which is a favorable characteristic for targeted therapies mdpi.com.

Carbohydrated derivatives of PSMA I&T have shown high PSMA affinity comparable to the reference PSMA I&T, although carbohydration was found to reduce PSMA-mediated internalization acs.orgnih.govnih.gov.

Modifications in the linker region of PSMA inhibitors can also impact binding affinity and internalization mdpi.comd-nb.info. While some modifications aimed at increasing lipophilicity did not significantly increase PSMA affinity, they led to increased cellular uptake and internalization d-nb.info. For instance, a derivative with a para-iodo-phenylalanine modification showed significantly increased cellular uptake compared to PSMA I&T d-nb.info.

The mode of binding (e.g., irreversible vs. slowly reversible) can also affect internalization, with irreversible inhibitors demonstrating superior uptake and internalization in PSMA+ cells in some studies nih.gov.

Here is a table summarizing some comparative binding and internalization data:

CompoundPSMA Affinity (IC₅₀) on LNCaP cellsInternalization on LNCaP cellsReference
PSMA I&T~10.2 ± 3.5 nMComparable to ¹⁷⁷Lu-10 d-nb.info
PSMA GalactoseNot significantly higher than PSMA I&TReduced vs. PSMA I&T acs.orgnih.gov
PSMA MannoseNot significantly higher than PSMA I&TReduced vs. PSMA I&T acs.orgnih.gov
PSMA CellobioseLower than PSMA I&T (not significantly)Reduced vs. PSMA I&T acs.orgnih.gov
¹⁷⁷Lu-10 (modified spacer)Comparable to PSMA I&TComparable to PSMA I&T d-nb.info
¹⁷⁷Lu-11 (modified spacer + I-f)Affinity not increased vs. PSMA I&TIncreased vs. PSMA I&T and ¹⁷⁷Lu-10 d-nb.info
¹⁷⁷Lu-PSMA-617~5 nMHigher than [⁶⁸Ga]Ga-PSMA-11 mdpi.comacs.org
PSMA-HBEDNot specified in comparisonNot specified in comparison researchgate.net
¹⁷⁷Lu-PSMA-QHigh affinityHighest uptake among novel ligands mdpi.com

Note: IC₅₀ values and internalization percentages can vary depending on experimental conditions and specific radiolabel used.

Development of Next-Generation Ligands with Improved Tumor Targeting and Therapeutic Ratios

The development of next-generation PSMA ligands based on the PSMA I&T scaffold and other PSMA inhibitors is driven by the need to further improve tumor targeting and enhance the therapeutic ratio, which is the balance between delivering a high radiation dose to the tumor and minimizing dose to healthy organs, particularly the kidneys and salivary glands mdpi.comsnmjournals.orgurotoday.com.

Strategies for developing next-generation ligands include continued structural modifications of the linker and spacer regions, incorporation of albumin-binding moieties, and the development of radiohybrid ligands mdpi.comd-nb.infonih.govtum.demdpi.comurotoday.com.

Linker modifications are explored to optimize interactions with the PSMA binding cavity and influence pharmacokinetic properties mdpi.comdiva-portal.org. Increasing lipophilicity in the linker has shown promise in improving tumor uptake mdpi.comd-nb.info.

Albumin-binding moieties are being incorporated to extend the blood half-life and potentially increase tumor uptake and retention, although this can also lead to increased uptake in other organs d-nb.infomdpi.comacs.org.

Radiohybrid ligands, as discussed earlier, offer the potential for both diagnostic imaging and therapeutic applications with a single agent, allowing for potentially better patient stratification and dosimetry thno.org. Ligands like rhPSMA-10.1 are being investigated for their potential to improve the therapeutic index by achieving more efficient radiation delivery to tumors and lower doses to the kidneys urotoday.comsnmjournals.org.

The goal is to develop ligands that exhibit high and sustained tumor uptake while demonstrating rapid clearance from critical normal organs researchgate.netmdpi.com. Preclinical studies evaluating novel ligands like ¹⁷⁷Lu-PSMA-Q have shown high affinity, specific accumulation in PSMA+ tumors, and favorable pharmacokinetics compared to PSMA-617, indicating potential for improved therapeutic outcomes mdpi.com.

Research continues to explore various structural modifications and labeling strategies to identify next-generation PSMA ligands with optimized properties for targeted radionuclide therapy urotoday.com.

Future Research Directions and Conceptual Advancements in Psma I&t Science

Elucidating Resistance Mechanisms to PSMA-Targeted Agents in Preclinical Models

Preclinical studies are crucial for dissecting the complex mechanisms that contribute to resistance to PSMA-targeted radioligand therapy. Several factors have been implicated in limiting the effectiveness of PSMA-based TRT in preclinical models. These include low or heterogeneous tumor PSMA receptor expression, which can lead to insufficient delivery of the therapeutic radionuclide to cancer cells. ascopubs.org Failure to deliver a lethal dose of radiation to metastatic sites is another contributing factor, potentially influenced by the range of the emitted particles and the size and location of metastases. ascopubs.org The tumor microenvironment also plays a role in resistance. ascopubs.org Furthermore, tumor-intrinsic biological radioresistance, potentially linked to tumor mutational factors, can impact the response to PSMA-based TRT. ascopubs.org

Preclinical models, such as PSMA-expressing cell lines (e.g., PC3-PIP, LNCaP) and xenograft models in mice, are utilized to investigate these mechanisms. nih.govdiva-portal.orgsnmjournals.org Studies have demonstrated that PSMA-negative lesions, identifiable with ¹⁸F-FDG-PET, may contribute to treatment failure by providing a reservoir of resistant cells. ascopubs.org Research using these models aims to understand how factors like PSMA expression levels, heterogeneity, and the tumor microenvironment influence the uptake, retention, and therapeutic efficacy of PSMA I&T and similar agents.

Preclinical Exploration of Novel Combination Strategies in Experimental Oncology

To overcome resistance and improve therapeutic outcomes, preclinical research is actively exploring combination strategies involving PSMA-targeted agents. The rationale is to combine PSMA-based TRT with agents that can address resistance mechanisms, enhance tumor cell killing, or target non-PSMA-expressing tumor cells.

Integration with Androgen Receptor Axis Targeters in Preclinical Settings

Given the role of androgen signaling in prostate cancer, the integration of PSMA-targeted agents with androgen receptor axis targeters (ARATs) is a promising area of preclinical investigation. While the search results mention antiandrogens as potentially synergistic agents in combination with PSMA-based RNT, specific detailed preclinical findings for PSMA I&T in combination with ARATs were not extensively detailed in the provided snippets. ascopubs.org However, the general principle is that targeting both PSMA-expressing cells and the androgen signaling pathway could lead to enhanced anti-tumor effects, particularly in castration-resistant settings. Preclinical studies would likely involve evaluating the combination of PSMA I&T with various ARATs in relevant prostate cancer models to assess synergistic effects on tumor growth inhibition and survival.

Investigation of Synergistic Therapeutic Modalities

Beyond ARATs, preclinical studies are investigating the combination of PSMA-based TRT with other therapeutic modalities to achieve synergistic effects.

PARP Inhibitors: Preclinical studies have explored combining PSMA-TRT with poly ADP-ribosylation inhibitors (PARPi). The rationale is that PARPi can inhibit DNA damage repair, potentially enhancing the cytotoxic effects of the radiation delivered by PSMA-TRT. nih.gov However, preclinical studies evaluating the combination of ¹⁷⁷Lu-PSMA-I&T with PARPi like veliparib, olaparib, and talazoparib (B560058) in PCa models did not consistently demonstrate a synergistic antitumor effect. nih.gov While a significant increase in DNA breaks was observed with veliparib, this did not translate to improved tumor control compared to monotherapy in vivo. nih.gov These findings highlight the need for extensive preclinical research using various PCa models to validate the applicability of this combination strategy. nih.gov

Alpha-Emitting Radionuclides: Combining beta-emitting radionuclides like ¹⁷⁷Lu with alpha-emitting radionuclides (e.g., ²²⁵Ac, ²¹²Pb) is another strategy being explored. Alpha emitters deliver high linear energy transfer (LET) radiation over a short range, which can be highly cytotoxic to targeted cells, potentially overcoming some forms of radioresistance. mdpi.com Preclinical studies combining alpha-radiolabeled antibodies (like ²²⁵Ac-J591) with beta-radioligands (like ¹⁷⁷Lu-PSMA I&T) have been investigated, with the hypothesis that combining agents with different distributions and kinetics could be beneficial. ascopubs.org

Other Agents: The integration of PSMA-based RNT with other agents such as immune checkpoint inhibitors, CDK-4/6 inhibitors, and taxanes is also being considered based on potential synergistic mechanisms. ascopubs.org Preclinical studies are essential to evaluate the efficacy and potential toxicity of these combinations before clinical translation.

Development of Advanced Dosimetry Models for Preclinical Radioligand Therapy

Accurate dosimetry is critical in preclinical radioligand therapy studies to understand the relationship between administered activity, absorbed dose in tumors and organs, and therapeutic outcomes and toxicity. Advanced dosimetry models are being developed and applied in preclinical settings to refine treatment planning and optimize therapeutic efficacy while minimizing off-target radiation exposure. nih.govsnmjournals.org

Preclinical dosimetry studies involve determining the biodistribution of the radiolabeled PSMA ligand over time in tumor-bearing models. nih.govsnmjournals.org This data is then used as input for dosimetry software (e.g., OLINDA/EXM) to calculate absorbed doses in various organs and tumors. nih.gov These models help in identifying dose-limiting organs, which are often the kidneys and salivary glands for PSMA-targeted agents. thno.orgnih.gov Advancements in preclinical dosimetry aim to improve the accuracy of absorbed dose calculations, particularly for heterogeneous tumor uptake and at the cellular level, to better predict therapeutic response and potential toxicity in humans. nih.gov

Preclinical dosimetry studies comparing different PSMA ligands, such as ¹⁷⁷Lu-PSMA I&T and ¹⁷⁷Lu-PSMA-617, have shown variations in biodistribution and absorbed doses in organs like the kidneys, highlighting the importance of ligand design in influencing dosimetry. mdpi.comsnmjournals.orgsnmjournals.org The development of novel PSMA ligands with modified pharmacokinetic properties, such as albumin binding, is also being evaluated using preclinical dosimetry to assess their potential for improved tumor uptake and retention while reducing off-target dose. nih.govacs.org

Computational and In Silico Approaches in PSMA I&T Research and Design

Computational and in silico approaches play a significant role in the research and design of PSMA-targeted agents, including those related to the PSMA I&T scaffold. These methods can be used to:

Design Novel PSMA Ligands: In silico docking studies, guided by the crystal structure of PSMA, are used to design and select potential PSMA-targeting ligands with desired binding affinities and specificities. nih.govresearchgate.netacs.org This allows for the virtual screening of large libraries of compounds and the rational design of new molecules before experimental synthesis.

Predict Binding Affinity and Molecular Interactions: Computational methods can predict the binding affinity of ligands to PSMA and analyze the molecular interactions between the ligand and the binding site. nih.govresearchgate.net This information is valuable for optimizing the structure of PSMA ligands to enhance their targeting capabilities.

Model Pharmacokinetics and Biodistribution: In silico models can help predict the pharmacokinetic properties and biodistribution of PSMA-targeted radioligands, potentially reducing the number of animal studies required.

Understand Resistance Mechanisms: Computational approaches can be used to model the impact of genetic mutations or other biological factors on PSMA expression or function, contributing to the understanding of resistance mechanisms. thno.org

Computational studies have been instrumental in the design of urea-based PSMA ligands, including those with modified linkers or chelators to improve binding properties and pharmacokinetics. nih.govresearchgate.netmdpi.com

Identification of Predictive Biomarkers for Response in Preclinical Studies

Identifying predictive biomarkers in preclinical studies is crucial for selecting patients who are most likely to benefit from PSMA-targeted therapy and for guiding the development of personalized treatment strategies. Preclinical models allow for controlled investigations into potential biomarkers.

PSMA Expression Levels: The level and heterogeneity of PSMA expression in tumors are key factors influencing the uptake of PSMA-targeted agents and are being investigated as predictive biomarkers in preclinical models. ascopubs.orgthno.org

Genetic Alterations: Preclinical evidence suggests that certain genetic alterations, such as TP53 loss-of-function alterations, may predict poor response to PSMA-RLT. thno.org Preclinical models with defined genetic backgrounds can be used to study the impact of these alterations on treatment response.

Tumor Microenvironment Factors: Components of the tumor microenvironment can influence the delivery and efficacy of radioligand therapy. Preclinical studies are exploring how factors within the microenvironment might serve as predictive biomarkers. ascopubs.org

Imaging Biomarkers: Quantitative parameters derived from baseline PSMA-PET images, such as tumor burden and uptake characteristics, are being investigated as potential predictive imaging biomarkers in preclinical settings. ascopubs.org

Preclinical research on predictive biomarkers aims to identify factors that correlate with treatment response to PSMA I&T and similar agents, providing a basis for future clinical validation and patient selection strategies. thno.orgresearchgate.net

Q & A

Q. What methodologies are used to evaluate PSMA I&T’s binding affinity and internalization kinetics in preclinical studies?

Researchers employ competitive binding assays using PSMA-expressing LNCaP cells to determine the half-maximal inhibitory concentration (IC50) of PSMA I&T and its metal complexes (e.g., natGa-/natLu-PSMA I&T). Internalization kinetics are quantified via cell uptake studies over time, with radiolabeled ⁶⁸Ga-/¹⁷⁷Lu-PSMA I&T incubated in LNCaP cells. These assays reveal nanomolar affinity (IC50 ~2–4 nM) and enhanced internalization rates compared to earlier PSMA ligands . Biodistribution studies in LNCaP tumor-bearing mice further validate tumor uptake and clearance kinetics, with ¹⁷⁷Lu-PSMA I&T showing higher retention in PSMA-positive tissues .

Q. How is PSMA I&T structurally optimized for dual imaging and therapeutic applications?

PSMA I&T incorporates a DOTAGA chelator for radiometal complexation (e.g., ⁶⁸Ga for PET imaging, ¹⁷⁷Lu for therapy) and a modified peptidic linker with a d-3-iodo-Tyr substitution. This substitution enhances interaction with PSMA’s remote binding site, improving affinity and internalization efficiency compared to second-generation analogs like DOTAGA-ffk(Sub-KuE). Structural optimization balances metabolic stability, target engagement, and pharmacokinetics .

Q. What are the key parameters for validating PSMA I&T in clinical imaging studies?

Clinical validation involves assessing detection rates across prostate-specific antigen (PSA) levels. For example, [⁶⁸Ga]PSMA I&T PET/CT achieves a 94.2% detection rate in patients with PSA ≥2 ng/mL, decreasing to 38.9% for PSA <0.2 ng/mL. Standard imaging (1-hour post-injection) captures 96.6% of lesions, while delayed imaging (3 hours) marginally improves target-to-background ratios but has limited clinical impact .

Advanced Research Questions

Q. How do discrepancies between in vitro binding affinity and in vivo tumor uptake arise for PSMA-targeted agents?

While PSMA I&T shows nanomolar affinity in vitro, in vivo uptake depends on factors like vascularization, tumor microenvironment, and off-target binding. For instance, ¹⁷⁷Lu-PSMA I&T exhibits higher tumor retention in mice than ⁶⁸Ga-PSMA I&T despite similar IC50 values, likely due to prolonged circulation and residualizing radiometal properties . Advanced pharmacokinetic modeling and dosimetry studies are critical to bridge in vitro and in vivo data .

Q. What statistical and methodological challenges arise in PSMA I&T clinical trials for metastatic castration-resistant prostate cancer (mCRPC)?

Key challenges include:

  • Heterogeneous patient cohorts : Stratification by PSA levels, prior therapies, and lesion sites.
  • Endpoint selection : Balancing imaging-based (e.g., SUVmax) and clinical endpoints (e.g., PSA response).
  • Dosimetry : Calculating absorbed radiation doses to tumors and organs-at-risk using Monte Carlo simulations or OLINDA/EXM software .
  • Ethical considerations : Ensuring informed consent for experimental theranostic agents with limited long-term safety data .

Q. How can researchers optimize PSMA I&T’s therapeutic index for alpha-emitting radiometals (e.g., ²²⁵Ac)?

Optimization strategies include:

  • Linker modifications : Incorporating metabolically stable residues (e.g., polyethylene glycol) to reduce renal uptake.
  • Dosimetry-guided dosing : Personalizing administered activities based on pre-therapeutic ⁶⁸Ga-PSMA PET/CT scans.
  • Combination therapies : Pairing PSMA-targeted radioligands with PARP inhibitors or immunotherapies to enhance efficacy .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictory findings in PSMA I&T studies across different cell lines or animal models?

  • Standardize assays : Use consistent cell lines (e.g., LNCaP for PSMA-positive, PC-3 for PSMA-negative controls) and experimental conditions (e.g., incubation temperature, ligand concentration).
  • Cross-validate results : Compare internalization rates and biodistribution data across multiple models (e.g., xenografts vs. transgenic mice).
  • Meta-analysis : Pool data from independent studies to identify trends, such as the correlation between PSMA expression levels and tumor uptake .

Q. What computational tools are recommended for analyzing PSMA I&T’s binding dynamics?

Molecular docking (e.g., AutoDock Vina) predicts interactions between PSMA I&T’s iodinated tyrosine residue and PSMA’s hydrophobic pocket. Quantitative structure-activity relationship (QSAR) models further optimize linker chemistry for improved target engagement .

Methodological Best Practices

  • Preclinical studies : Include both PSMA-positive and -negative cell lines/animal models to confirm specificity .
  • Clinical protocols : Adhere to RECIST 1.1 criteria for imaging response assessment and report adverse events per CTCAE guidelines .
  • Data transparency : Share raw imaging datasets and dosimetry calculations in public repositories (e.g, ClinicalTrials.gov ) to facilitate reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.